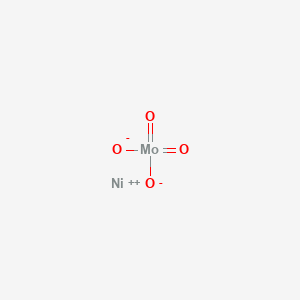![molecular formula C8H8N4O4 B083972 (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone CAS No. 13375-99-0](/img/structure/B83972.png)
(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone” is a type of cyclobutane pyrimidine dimer formed when two uracil bases in DNA or RNA are covalently bonded through a cyclobutane ring. This dimer is typically formed as a result of ultraviolet (UV) radiation, which induces the formation of cyclobutane rings between adjacent pyrimidine bases. The formation of such dimers can lead to mutations and is a subject of significant interest in the fields of molecular biology and photochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone involves the irradiation of uracil-containing nucleotides with UV light. The process begins with the preparation of a partially protected dinucleoside monophosphate, such as thymidylyl-(3’-5’)-2’-deoxyuridine. This compound is then subjected to triplet-sensitized irradiation, which induces the formation of the cyclobutane ring . The configuration of the base moiety in the major product is determined by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While the industrial production of this compound is not commonly practiced due to its specific research applications, the synthesis can be scaled up using automated DNA/RNA synthesizers. The phosphoramidite building block of the dimer can be incorporated into oligodeoxyribonucleotides using standard solid-phase synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions: The (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone undergoes several types of chemical reactions, including hydrolytic deamination, which converts cytosine to uracil. This reaction is significantly accelerated when the uracil is part of a cyclobutane pyrimidine dimer . Other reactions include photoreversal, where UV light can break the cyclobutane ring, and reactions with specific enzymes like T4 endonuclease V, which can recognize and cleave the dimer .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of this compound include anhydrous acetonitrile, chloroform, and methanol. The reaction conditions often involve UV irradiation and the use of DNA/RNA synthesizers for incorporating the dimer into oligonucleotides .
Major Products Formed: The major products formed from the reactions involving this compound include uracil monomers and various oligonucleotides containing the dimer. The hydrolytic deamination of cytosine within the dimer results in the formation of uracil, leading to C→T transitions during DNA replication .
Applications De Recherche Scientifique
The (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone has several scientific research applications, particularly in the study of DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of UV-induced DNA damage and the subsequent repair processes. The dimer is also used in studies of translesion synthesis, where specialized DNA polymerases bypass the dimer during replication . Additionally, it is used in photochemical studies to investigate the mechanisms of UV-induced mutagenesis .
Mécanisme D'action
The mechanism of action of (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone involves the formation of a cyclobutane ring between two adjacent uracil bases, which distorts the DNA or RNA structure. This distortion can block replication and transcription processes, leading to mutations. The dimer is recognized and repaired by specific enzymes, such as T4 endonuclease V, which cleaves the dimer and allows for subsequent repair by DNA polymerases . The hydrolytic deamination of cytosine within the dimer also contributes to its mutagenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone include other cyclobutane pyrimidine dimers, such as cis-syn-Thymine dimer, trans-syn-Uracil dimer, and cis-anti-Uracil dimer . These compounds are also formed through UV-induced cyclobutane ring formation between adjacent pyrimidine bases.
Uniqueness: The uniqueness of this compound lies in its specific formation and repair mechanisms. Unlike other dimers, the cis-syn configuration is particularly prone to hydrolytic deamination, leading to a higher rate of C→T transitions . This makes it a valuable model for studying UV-induced mutagenesis and DNA repair processes.
Propriétés
Numéro CAS |
13375-99-0 |
|---|---|
Formule moléculaire |
C8H8N4O4 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C8H8N4O4/c13-5-1-2-4(3(1)9-7(15)11-5)10-8(16)12-6(2)14/h1-4H,(H2,9,11,13,15)(H2,10,12,14,16)/t1-,2+,3-,4+ |
Clé InChI |
XFDCFFIAUVAAFU-GNSDDBTRSA-N |
SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
SMILES isomérique |
[C@@H]12[C@H]3[C@@H]([C@@H]1NC(=O)NC2=O)NC(=O)NC3=O |
SMILES canonique |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)


